molecular formula C19H33N5 B15380595 9-Tetradecylpurin-6-amine CAS No. 68180-29-0

9-Tetradecylpurin-6-amine

Cat. No.: B15380595
CAS No.: 68180-29-0
M. Wt: 331.5 g/mol
InChI Key: RWRWNYMJLIMDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Tetradecylpurin-6-amine is a purine derivative characterized by a 14-carbon alkyl chain (tetradecyl group) attached to the N9 position of the purine core and an amine group at the C6 position. Purines are heterocyclic aromatic organic compounds with significant biological relevance, serving as components of nucleic acids (adenine, guanine) and playing roles in energy transfer (ATP, GTP).

The synthesis of N9-alkylated purines typically involves alkylation of 6-aminopurine precursors. For example, sodium hydride-mediated alkylation with alkyl halides (e.g., allyl bromide, propargyl bromide) in polar aprotic solvents like acetonitrile is a common method .

Properties

CAS No.

68180-29-0

Molecular Formula

C19H33N5

Molecular Weight

331.5 g/mol

IUPAC Name

9-tetradecylpurin-6-amine

InChI

InChI=1S/C19H33N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-17-18(20)21-15-22-19(17)24/h15-16H,2-14H2,1H3,(H2,20,21,22)

InChI Key

RWRWNYMJLIMDIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of purine derivatives is highly dependent on the substituent at the N9 position. Below is a comparative analysis of 9-Tetradecylpurin-6-amine with key analogues:

Compound Substituent at N9 Molecular Formula Molecular Weight Key Properties
This compound Tetradecyl (C14H29) C19H32N6 344.50 g/mol High lipophilicity; likely low aqueous solubility; enhanced membrane permeability
9-Phenyl-9H-purin-6-amine Phenyl (C6H5) C11H10N6 226.24 g/mol Moderate lipophilicity; π-π stacking potential; improved solubility in organic solvents
9-(Tetrahydro-2-furanyl)-9H-purin-6-amine Tetrahydrofuran-2-yl C9H11N5O 205.22 g/mol Polar heterocyclic group; increased hydrogen bonding capacity; moderate solubility
9-Allyl-9H-purin-6-amine Allyl (C3H5) C8H10N6 190.20 g/mol Low molecular weight; reactive double bond; intermediate hydrophobicity
9-Cyclopropyl-9H-purin-6-amine Cyclopropyl (C3H5) C8H10N6 190.20 g/mol Rigid cyclic substituent; steric hindrance; potential for unique binding interactions
Key Observations:
  • Lipophilicity : The tetradecyl chain in this compound confers significantly higher lipophilicity compared to phenyl, allyl, or heterocyclic substituents. This property may enhance passive diffusion across lipid membranes but could limit aqueous solubility, necessitating formulation adjustments for bioavailability .
  • Solubility: Aromatic (phenyl) and heterocyclic (tetrahydrofuranyl) derivatives exhibit better solubility in polar solvents due to π-π interactions or hydrogen bonding. In contrast, long alkyl chains (tetradecyl) favor solubility in nonpolar media .
  • Synthetic Accessibility : Shorter alkyl chains (e.g., allyl) and aromatic groups are synthetically straightforward, with yields ranging from 34% to 50% in reported protocols . Longer chains (tetradecyl) may require optimized reaction conditions to avoid steric challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.